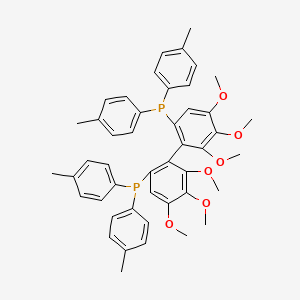
(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a biphenyl core with six methoxy groups and two di-p-tolylphosphine groups attached, providing both steric and electronic properties that enhance its catalytic performance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of Di-p-tolylphosphine Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes, which are crucial in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Coordination: Transition metals like palladium, platinum, and rhodium.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
科学研究应用
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mimetics and the development of bioactive molecules.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism by which (S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) exerts its effects involves its ability to coordinate with transition metals, forming metal-phosphine complexes. These complexes act as catalysts in various reactions, enhancing reaction rates and selectivity. The steric and electronic properties of the ligand influence the reactivity and stability of the metal center, thereby affecting the overall catalytic performance .
相似化合物的比较
Similar Compounds
- (S)-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxybiphenyl
- (S)-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-dimethoxybiphenyl
Uniqueness
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) is unique due to its six methoxy groups, which provide enhanced steric hindrance and electronic properties compared to similar compounds with fewer methoxy groups. This results in improved catalytic performance and selectivity in asymmetric synthesis .
属性
IUPAC Name |
[2-[6-bis(4-methylphenyl)phosphanyl-2,3,4-trimethoxyphenyl]-3,4,5-trimethoxyphenyl]-bis(4-methylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O6P2/c1-29-11-19-33(20-12-29)53(34-21-13-30(2)14-22-34)39-27-37(47-5)43(49-7)45(51-9)41(39)42-40(28-38(48-6)44(50-8)46(42)52-10)54(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-28H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQKPLUTJKBBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C(=C(C(=C3)OC)OC)OC)C4=C(C=C(C(=C4OC)OC)OC)P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
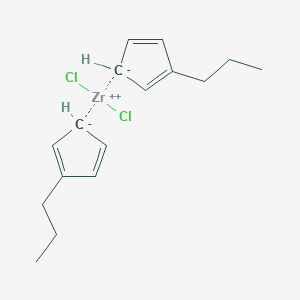
![Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B6298230.png)
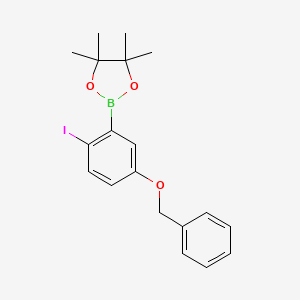
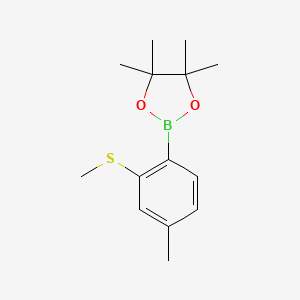
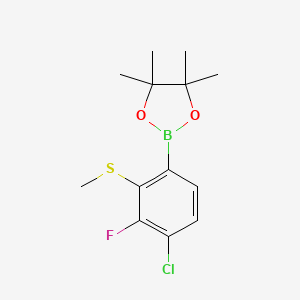
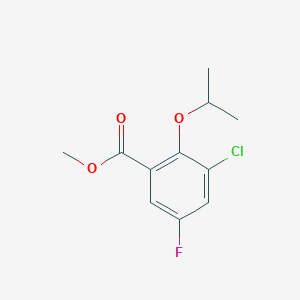
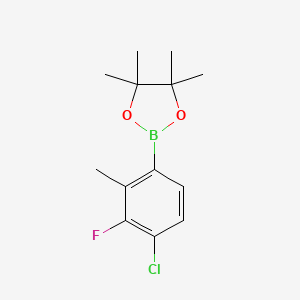
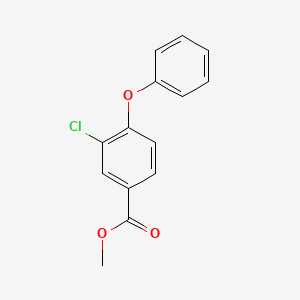
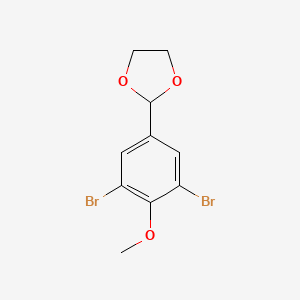
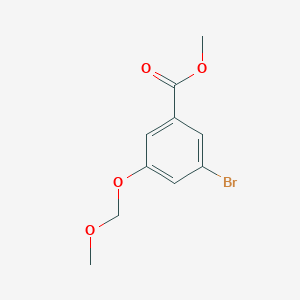
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
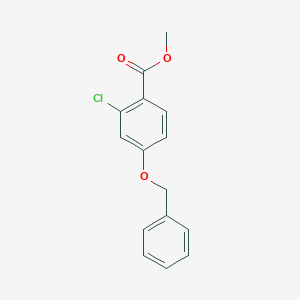
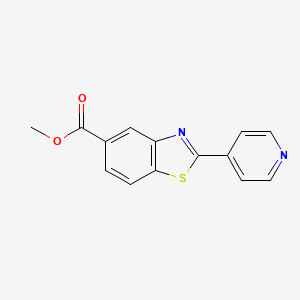
![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
